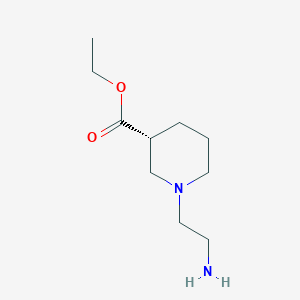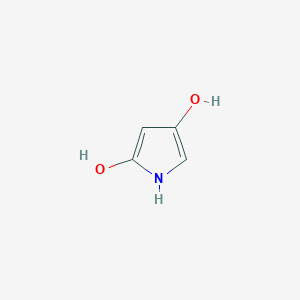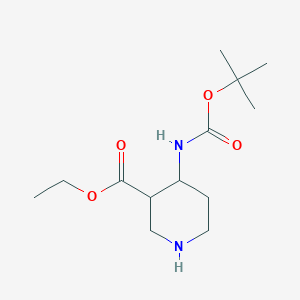![molecular formula C7H7N3O2S B12976725 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core fused with a sulfonamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable scaffold for the development of therapeutic agents.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide typically involves multi-step synthetic routes. One common method includes the palladium-mediated Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine . This reaction is followed by further functionalization steps to introduce the sulfonamide group. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: The compound has shown promise in modulating biological pathways, making it a valuable tool for studying cellular processes.
Medicine: It has been investigated for its potential as an anticancer agent, particularly as an inhibitor of tubulin polymerization. This property makes it a candidate for the development of novel chemotherapeutic agents.
Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a tubulin polymerization inhibitor, it binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by the formation of hydrogen bonds with key amino acid residues at the binding site.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-c]pyridine derivatives: These compounds also exhibit anticancer activities by targeting tubulin polymerization.
1H-Pyrrolo[3,4-c]pyridine derivatives: These compounds have been studied for their potential analgesic and sedative activities. The uniqueness of this compound lies in its specific structural features and the presence of the sulfonamide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7N3O2S |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
pyrrolo[2,3-c]pyridine-1-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)10-4-2-6-1-3-9-5-7(6)10/h1-5H,(H2,8,11,12) |
Clé InChI |
IAFVXKKNIPUPEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C=CN2S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


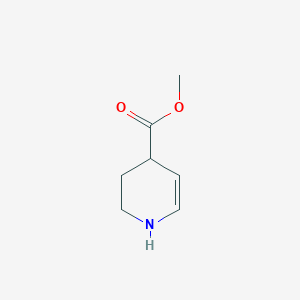
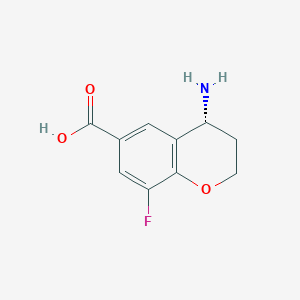
![2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
![Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)
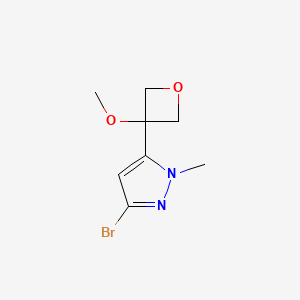
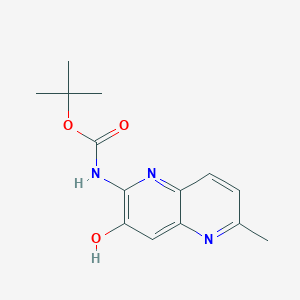

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)
